2-[(2-Chlorophenyl)methyl]pyridine
Description
2-[(2-Chlorophenyl)methyl]pyridine is a pyridine derivative featuring a 2-chlorophenylmethyl substituent. Compounds with chlorophenyl-pyridine scaffolds are frequently explored for their biological activities, including multidrug resistance reversal, neuroprotection, and enzyme modulation .
Properties
CAS No. |
36995-37-6 |
|---|---|
Molecular Formula |
C12H10ClN |
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]pyridine |
InChI |
InChI=1S/C12H10ClN/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-8H,9H2 |
InChI Key |
DYPHAKFMMFSUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1)
- Structure : Differs in the position of the chlorine atom on the phenyl ring (4-chloro vs. 2-chloro).
- Applications : Used in pharmaceutical research for its optimized steric and electronic properties compared to the 2-chloro derivative .
- Key Data :
5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Structure: Incorporates a tetrahydrothienopyridine fused ring system instead of a simple pyridine.
- Applications : Highlights the role of fused heterocycles in enhancing metabolic stability and target selectivity .
PAK-104P (Pyridine Carboxylate Ester)
- Structure : Contains a piperazinyl-ethyl group and a phosphorinan-yl moiety.
- Pharmacology :
MPEP and SIB-1893 (mGluR5 Antagonists)
- Structure : 2-Methyl-6-(phenylethynyl)-pyridine derivatives.
- Neuroprotective Effects :
2-[5-{[(2-Chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine
- Properties: Molecular Weight: ~387 g/mol (exact analogs) . Synthetic Route: Built via condensation of 2-(2-chlorophenyl)ethylamine with cyanomethyl-formimidate .
Data Tables
Table 1: Physical and Spectroscopic Properties of Selected Analogs
*Estimated based on analogs in .
Research Findings and Mechanistic Insights
- Multidrug Resistance Reversal : Pyridine analogs like PAK-104P exhibit superior P-glycoprotein inhibition compared to dihydropyridines, attributed to their bulkier substituents and reduced calcium channel affinity .
- Neuroprotection : MPEP and SIB-1893 demonstrate dual mechanisms—mGluR5 antagonism at low concentrations and NMDA receptor inhibition at higher doses—providing layered therapeutic benefits .
- Synthetic Flexibility : Chlorophenyl-pyridine derivatives are synthesized via condensation, cyclization, and cross-coupling reactions, enabling modular drug design (e.g., yields of 44–87% in imidazo-pyridine syntheses) .
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